molecular formula C11H7NO5S B11855657 3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid

3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid

Cat. No.: B11855657
M. Wt: 265.24 g/mol
InChI Key: CIBWAGLQHOEZLZ-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isothiazole ring, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Isothiazole Ring: This step often involves the reaction of thioamides with α-haloketones under basic conditions.

    Introduction of the Carboxylic Acid Group: This can be done through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-ylboronic acid: Shares the benzo[d][1,3]dioxole moiety but differs in functional groups.

    1,3-Benzodioxole-5-carboxylic acid: Similar structure but lacks the isothiazole ring.

    3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Contains the benzo[d][1,3]dioxole moiety but has different functional groups.

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid is unique due to the combination of its benzo[d][1,3]dioxole moiety, isothiazole ring, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H7NO5S

Molecular Weight

265.24 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-hydroxy-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H7NO5S/c13-9-8(12-18-10(9)11(14)15)5-1-2-6-7(3-5)17-4-16-6/h1-3,13H,4H2,(H,14,15)

InChI Key

CIBWAGLQHOEZLZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NSC(=C3O)C(=O)O

Origin of Product

United States

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